1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with 2-bromo-1-propoxyethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The propoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases, solvents, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique reactivity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity, allowing it to participate in various chemical reactions. The propoxyethyl group provides additional sites for chemical modification, enhancing its versatility in different applications .
Comparison with Similar Compounds
1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene can be compared with other similar compounds such as:
1-(2-Bromo-1-propoxyethyl)-2-methylbenzene: Similar in structure but with a methyl group instead of a fluorine atom.
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene: Another similar compound with a methyl group in place of the fluorine atom.
The presence of the fluorine atom in this compound makes it unique, providing distinct reactivity and selectivity compared to its methyl-substituted counterparts.
Properties
Molecular Formula |
C11H14BrFO |
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Molecular Weight |
261.13 g/mol |
IUPAC Name |
1-(2-bromo-1-propoxyethyl)-3-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |
InChI Key |
PEEYVKSGQIIEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CBr)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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